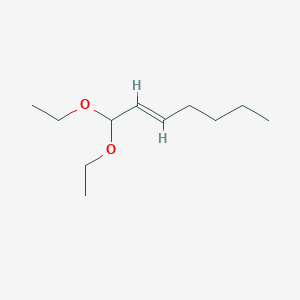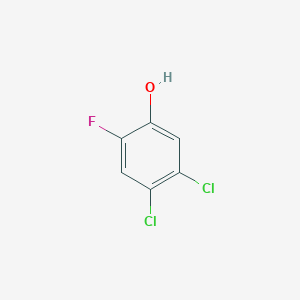![molecular formula C13H15BrN2O4 B12329911 Ethyl 4-bromo-2-[2-(2-methoxyphenyl)-hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B12329911.png)
Ethyl 4-bromo-2-[2-(2-methoxyphenyl)-hydrazin-1-ylidene]-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-2-[2-(2-methoxyphenyl)-hydrazin-1-ylidene]-3-oxobutanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a methoxyphenyl group, and a hydrazinylidene moiety. These functional groups contribute to its reactivity and potential utility in synthetic chemistry and biological studies.
Preparation Methods
The synthesis of Ethyl 4-bromo-2-[2-(2-methoxyphenyl)-hydrazin-1-ylidene]-3-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hydrazone: This involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Bromination: The hydrazone is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom.
Esterification: The final step involves the esterification of the brominated hydrazone with ethyl acetoacetate under acidic conditions to yield the target compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 4-bromo-2-[2-(2-methoxyphenyl)-hydrazin-1-ylidene]-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydrazinylidene moiety can undergo oxidation or reduction, leading to different products.
Condensation Reactions: The compound can participate in condensation reactions with various carbonyl compounds.
Common reagents used in these reactions include N-bromosuccinimide for bromination, hydrazine hydrate for hydrazone formation, and ethyl acetoacetate for esterification. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-bromo-2-[2-(2-methoxyphenyl)-hydrazin-1-ylidene]-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-2-[2-(2-methoxyphenyl)-hydrazin-1-ylidene]-3-oxobutanoate involves its interaction with molecular targets through its functional groups. The bromine atom and hydrazinylidene moiety can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 4-bromo-2-[2-(2-methoxyphenyl)-hydrazin-1-ylidene]-3-oxobutanoate can be compared with similar compounds such as:
Ethyl 2-(4-bromo-2-methoxyphenyl)acetate: Similar in structure but lacks the hydrazinylidene moiety.
2-(4-Morpholino)ethyl 2-bromoisobutyrate: Contains a bromine atom and ester group but has different functional groups.
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: Shares the methoxyphenyl group but has a different core structure.
Properties
Molecular Formula |
C13H15BrN2O4 |
|---|---|
Molecular Weight |
343.17 g/mol |
IUPAC Name |
ethyl (Z)-4-bromo-3-hydroxy-2-[(2-methoxyphenyl)diazenyl]but-2-enoate |
InChI |
InChI=1S/C13H15BrN2O4/c1-3-20-13(18)12(10(17)8-14)16-15-9-6-4-5-7-11(9)19-2/h4-7,17H,3,8H2,1-2H3/b12-10-,16-15? |
InChI Key |
PBZXHTAKLUBUJB-GYOKMOPESA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\CBr)/O)/N=NC1=CC=CC=C1OC |
Canonical SMILES |
CCOC(=O)C(=C(CBr)O)N=NC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(S)-1-[(R)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B12329850.png)






![2,5-Dimethylbenzo[d]thiazol-6-ol](/img/structure/B12329885.png)
![5-Bromo-7-phenyldibenzo[c,g]carbazole](/img/structure/B12329903.png)
